Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide
Description
This compound is a structurally complex hydrazide derivative featuring two acetylamino-substituted phenyl groups interconnected via a diazenyl (N=N) linkage and a hydrazide moiety. Its molecular architecture combines aromaticity, hydrogen-bonding capacity (via acetamide groups), and conformational rigidity, making it a candidate for pharmaceutical or agrochemical research .
Properties
CAS No. |
864849-95-6 |
|---|---|
Molecular Formula |
C24H24N6O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[2-[4-[(4-acetamidophenyl)diazenyl]phenyl]-2-acetylhydrazinyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N6O3/c1-16(31)25-19-4-8-21(9-5-19)27-28-22-12-14-24(15-13-22)30(18(3)33)29-23-10-6-20(7-11-23)26-17(2)32/h4-15,29H,1-3H3,(H,25,31)(H,26,32) |
InChI Key |
FQQADGWQOIOLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaminophenylhydrazine with 4-nitrophenylhydrazine under controlled conditions to form the diazenyl intermediate. This intermediate is then subjected to further reactions with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Substitution: The acetylamino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related derivatives:
Structural and Functional Analysis:
- Sulfonamide Derivatives (Compounds 12, 19, 4): These share the acetylamino-phenyl and hydrazide groups with the target compound but replace the diazenyl linkage with sulfonamide bridges. Sulfonamides are known for antimicrobial activity, as seen in their antitubercular applications .
- Prodrugs (Prodrug-A/B): These ester derivatives of ibuprofen/diclofenac and paracetamol utilize acetylamino-phenyl groups to enhance lipophilicity (logP = 4.56–4.90 vs. parent drugs: 3.97–4.51) . The target compound’s hydrazide group, however, introduces polarity, which could balance lipophilicity for optimized bioavailability.
- Insecticidal Hydrazides (Compounds 26–30): Phenoxy-acetic acid hydrazides with pyrazoline moieties demonstrate insecticidal activity .
Physicochemical Properties:
- The diazenyl group may confer UV-vis absorption (relevant for dyes or analytical detection), while the hydrazide enhances hydrogen-bonding capacity.
Biological Activity
The compound Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions between various hydrazides and acetylated phenolic derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of similar structures displayed varying degrees of activity against both bacterial and fungal strains. For instance, compounds with an IC50 value (the concentration required to inhibit 50% of the microbial growth) ranging from 1.67 µM to 4.63 µM were noted against specific pathogens, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Microbial Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5c | E. coli | 1.67 | Inhibition of cell wall synthesis |
| 5h | C. albicans | 4.63 | Disruption of membrane integrity |
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Enzyme Activity : The hydrazide moiety is known to interact with key enzymes in microbial cells, disrupting metabolic pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, preventing replication and transcription.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of tests were conducted on Gram-positive and Gram-negative bacteria using the synthesized compound. The results indicated that it was particularly effective against resistant strains of E. coli and Staphylococcus aureus, showcasing its potential as a lead candidate for antibiotic development.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity against Candida species. The compound demonstrated a significant reduction in fungal load in vitro, suggesting its potential use in treating fungal infections, particularly in immunocompromised patients.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
- Formulation Development : To create effective delivery systems for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
